![molecular formula C7H8O4 B12899247 Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl- CAS No. 98546-44-2](/img/structure/B12899247.png)
Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is a complex organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its unique bicyclic structure, which includes two fused furan rings. The presence of the methylene group at the 6A position further distinguishes it from other furan derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a multi-step process. One common method includes the dearomatization of a furan ring via electrocyclic ring-closure. This process can be facilitated by various catalysts and reagents. For instance, a mixture of furan-2-yl-methanol derivatives, DABCO (1,4-diazabicyclo[2.2.2]octane), and dry dichloromethane (DCM) can be used . The reaction is carried out under a nitrogen atmosphere at room temperature until the starting material is fully consumed, as monitored by thin-layer chromatography (TLC). The product is then purified using flash chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a fully saturated furan derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted furans.
Applications De Recherche Scientifique
6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3a,6a-Dihydrofuro[2,3-b]furans: These compounds share a similar bicyclic structure but lack the methylene group at the 6A position.
Furan-2,5-diones: These compounds have a similar core structure but differ in the substitution pattern.
Uniqueness
6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
98546-44-2 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
6a-methyl-3a,4-dihydro-3H-furo[2,3-b]furan-2,5-dione |
InChI |
InChI=1S/C7H8O4/c1-7-4(2-5(8)10-7)3-6(9)11-7/h4H,2-3H2,1H3 |
Clé InChI |
ZFNVYEFXAKTRIT-UHFFFAOYSA-N |
SMILES canonique |
CC12C(CC(=O)O1)CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)
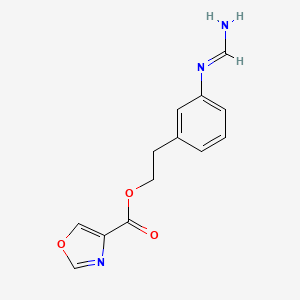
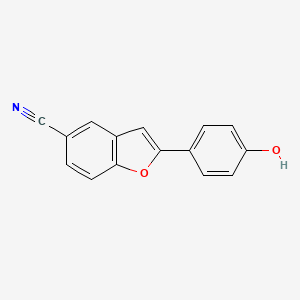
![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)

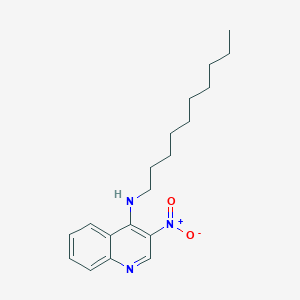
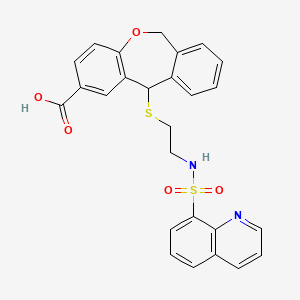
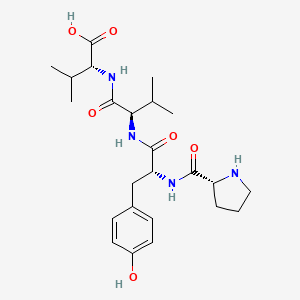

![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)
![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)

![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
